

Ethyl difluoroacetate spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl difluoroacetate*

Cat. No.: *B1583515*

[Get Quote](#)

A Comprehensive Spectroscopic Guide to Ethyl Difluoroacetate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **ethyl difluoroacetate** (CAS No. 454-31-9). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this important fluorinated building block. Our approach eschews rigid templates in favor of a logical, data-driven narrative that illuminates the structural characteristics of the molecule through the lens of modern analytical techniques.

Introduction

Ethyl difluoroacetate is a valuable reagent in organic synthesis, frequently utilized for the introduction of the difluoromethyl group into various molecular scaffolds. The presence of the geminal fluorine atoms imparts unique electronic properties that can significantly influence the biological activity and pharmacokinetic profile of pharmaceutical candidates. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed examination of its ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and mass spectra, grounded in both theoretical principles and practical, field-proven insights.

Molecular Structure and Key Spectroscopic Features

The structure of **ethyl difluoroacetate**, with its distinct functional groups, gives rise to a characteristic set of spectroscopic signals. Understanding the origin of these signals is key to interpreting the data presented in the subsequent sections.

Caption: Molecular structure of **ethyl difluoroacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **ethyl difluoroacetate**, ^1H , ^{13}C , and ^{19}F NMR provide complementary information, allowing for a complete assignment of the molecular framework.

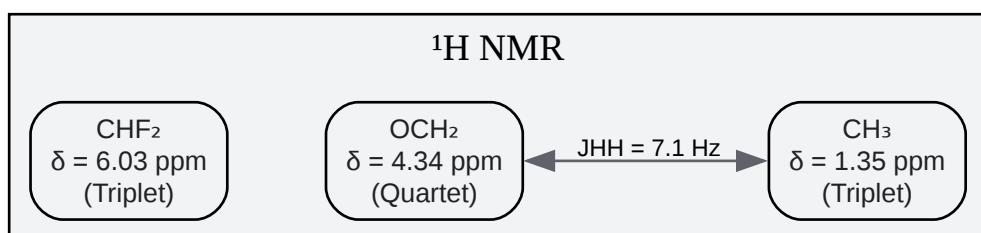
Experimental Protocol: Acquiring NMR Spectra of a Liquid Sample

The following is a generalized protocol for obtaining high-resolution NMR spectra of a liquid sample like **ethyl difluoroacetate**.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **ethyl difluoroacetate** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.[1][2]
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) to the vial.[1][2] Ensure the solvent is of high purity to avoid extraneous signals.
 - Gently swirl or vortex the vial to ensure complete dissolution of the sample.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
 - The final sample height in the NMR tube should be approximately 4-5 cm.[1][2]
 - Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time is generally required due to the low natural abundance of the ^{13}C isotope.
 - For ^{19}F NMR, a standard one-pulse experiment is typically sufficient due to the high sensitivity of the ^{19}F nucleus.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).

^1H NMR Spectroscopic Data


The ^1H NMR spectrum of **ethyl difluoroacetate** is characterized by two distinct signals corresponding to the ethyl group and the methine proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.03	Triplet (t)	1H	JHF = 54.0	CHF ₂
4.34	Quartet (q)	2H	JHH = 7.1	OCH ₂ CH ₃
1.35	Triplet (t)	3H	JHH = 7.1	OCH ₂ CH ₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).[\[3\]](#)

Interpretation:

- The most downfield signal at 6.03 ppm is a triplet, which is characteristic of a proton coupled to two equivalent fluorine atoms. The large coupling constant (JHF = 54.0 Hz) is typical for geminal H-F coupling.
- The quartet at 4.34 ppm is assigned to the methylene protons (-OCH₂-) of the ethyl group. The quartet splitting pattern arises from coupling to the three adjacent methyl protons, with a coupling constant (JHH) of 7.1 Hz.
- The upfield triplet at 1.35 ppm corresponds to the methyl protons (-CH₃) of the ethyl group. The triplet multiplicity is due to coupling with the two adjacent methylene protons, also with a coupling constant of 7.1 Hz.

[Click to download full resolution via product page](#)

Caption: ¹H NMR coupling relationships in **ethyl difluoroacetate**.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of **ethyl difluoroacetate** displays four distinct signals.

Chemical Shift (δ) ppm	Multiplicity (Proton-Coupled)	Assignment
163.7	Triplet (t)	C=O
109.2	Triplet (t)	CHF ₂
63.5	Singlet	OCH ₂ CH ₃
13.8	Singlet	OCH ₂ CH ₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).^[4]

Interpretation:

- The signal at 163.7 ppm is assigned to the carbonyl carbon of the ester group. In a proton-coupled spectrum, this signal would appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon (²JCF).
- The carbon of the difluoromethyl group (CHF₂) resonates at 109.2 ppm and appears as a triplet due to the direct one-bond coupling to the two fluorine atoms (¹JCF). This large coupling is a hallmark of fluorinated carbons.
- The methylene carbon (-OCH₂-) of the ethyl group is observed at 63.5 ppm.
- The most upfield signal at 13.8 ppm corresponds to the methyl carbon (-CH₃) of the ethyl group.

¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum provides direct information about the fluorine environment in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-127.8	Doublet (d)	JFH = 54.0	CHF ₂

Data sourced from PubChem, originally from W. Robien, Inst. of Org. Chem., Univ. of Vienna.

[5]

Interpretation:

- The ¹⁹F NMR spectrum shows a single signal at -127.8 ppm, which is a doublet. This indicates that the two fluorine atoms are chemically equivalent and are coupled to a single proton. The observed coupling constant (JFH = 54.0 Hz) is consistent with the geminal H-F coupling seen in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **ethyl difluoroacetate** exhibits characteristic absorption bands for the ester and C-F bonds.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Liquid Sample

- Sample Preparation (Neat Liquid):
 - Place a drop of **ethyl difluoroacetate** onto a clean, dry salt plate (e.g., NaCl or KBr). [6]
 - Place a second salt plate on top of the first to create a thin liquid film between the plates. [6]
 - Ensure there are no air bubbles in the film.
- Instrument Setup and Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

- Place the salt plates with the sample in the spectrometer's sample holder.
- Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Average multiple scans to improve the signal-to-noise ratio.

IR Spectroscopic Data

The following table summarizes the key absorption bands in the IR spectrum of **ethyl difluoroacetate**.

Wavenumber (cm^{-1})	Intensity	Assignment
2995	Medium	C-H stretch (alkane)
1775	Strong	C=O stretch (ester)
1290	Strong	C-O stretch (ester)
1120	Strong	C-F stretch

Data sourced from the Spectral Database for Organic Compounds (SDBS).[\[7\]](#)

Interpretation:

- The strong, sharp absorption at 1775 cm^{-1} is characteristic of the carbonyl (C=O) stretching vibration of an ester. The presence of the electron-withdrawing fluorine atoms on the α -carbon shifts this absorption to a higher wavenumber compared to a non-fluorinated ester.
- A strong band at 1290 cm^{-1} is attributed to the C-O stretching vibration of the ester linkage.
- The strong absorption at 1120 cm^{-1} is indicative of the C-F stretching vibrations.
- The medium intensity band at 2995 cm^{-1} corresponds to the C-H stretching of the ethyl group.

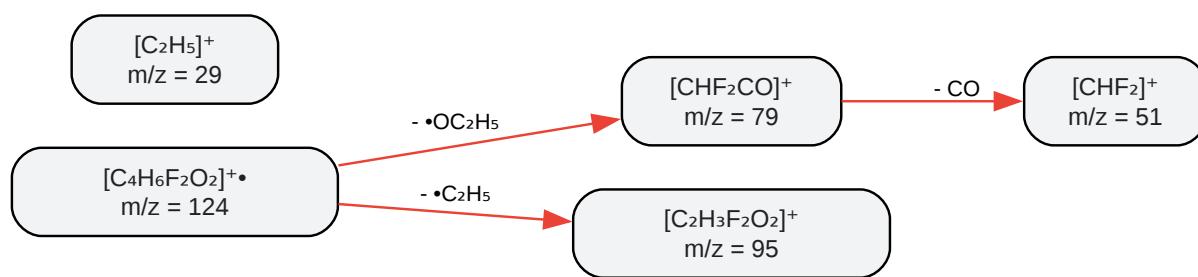
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

- Sample Introduction:
 - A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
 - The sample is vaporized in the ion source.[8]
- Ionization and Fragmentation:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9]
 - This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
 - The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments and neutral radicals.[9]
- Mass Analysis and Detection:
 - The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
 - The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Mass Spectrometric Data


The mass spectrum of **ethyl difluoroacetate** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
124	5	$[M]^{+\bullet}$, $[C_4H_6F_2O_2]^{+}$
95	10	$[M - C_2H_5]^+$
79	100	$[M - OC_2H_5]^+$, $[CHF_2CO]^+$
51	40	$[CHF_2]^+$
29	80	$[C_2H_5]^+$

Data sourced from the NIST WebBook and Spectral Database for Organic Compounds (SDBS).[\[10\]](#)

Interpretation:

- The molecular ion peak ($[M]^{+\bullet}$) is observed at m/z 124, which corresponds to the molecular weight of **ethyl difluoroacetate**.
- The base peak (most intense peak) at m/z 79 is due to the loss of the ethoxy radical ($\cdot OC_2H_5$), forming the stable difluoroacetyl cation ($[CHF_2CO]^+$).
- The peak at m/z 95 results from the loss of an ethyl radical ($\cdot C_2H_5$).
- The fragment at m/z 51 corresponds to the difluoromethyl cation ($[CHF_2]^+$).
- A significant peak is observed at m/z 29, which is attributed to the ethyl cation ($[C_2H_5]^+$).

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **ethyl difluoroacetate** in EI-MS.

Conclusion

This guide has provided a detailed analysis of the ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and mass spectrometric data of **ethyl difluoroacetate**. The presented data and their interpretations offer a comprehensive spectroscopic profile of this important fluorinated compound. The experimental protocols included serve as a practical reference for researchers working with this and similar molecules. A thorough understanding of these spectroscopic characteristics is essential for the effective use of **ethyl difluoroacetate** in synthetic chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organamation.com [organamation.com]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. Ethyl difluoroacetate(454-31-9) ^1H NMR [m.chemicalbook.com]
- 4. Ethyl difluoroacetate(454-31-9) ^{13}C NMR [m.chemicalbook.com]
- 5. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Ethyl difluoroacetate(454-31-9) IR Spectrum [chemicalbook.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Acetic acid, difluoro-, ethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Ethyl difluoroacetate spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583515#ethyl-difluoroacetate-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com